5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Drug Design ADME Prediction

Researchers requiring authentic, regioisomerically pure building blocks for CNS drug discovery face significant challenges with uncontrolled isomeric impurities that confound SAR data. This 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is the verified single regioisomer (InChI Key OHGIJELBVMYRLZ-UHFFFAOYSA-N) with a proven CNS-favorable profile (XLogP 3.7, TPSA 37.9 Ų). • Enables reproducible SAR: Eliminates variables from 4-fluoro-5-(trifluoromethoxy) isomer contamination. • CNS-optimized parameters: Predominantly neutral at blood pH (pKa 6.92) for passive BBB permeability. • Electron-deficient core: Predictable reactivity in cross-coupling for systematic analog synthesis.

Molecular Formula C9H3F7N2O
Molecular Weight 288.12 g/mol
Cat. No. B12847063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC9H3F7N2O
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F
InChIInChI=1S/C9H3F7N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
InChIKeyOHGIJELBVMYRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Overview


5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 1980035-46-8) is a polyfluorinated heterocyclic compound belonging to the 2-(trifluoromethyl)benzimidazole class. Its molecular formula is C9H3F7N2O, with a molecular weight of 288.12 g/mol [1]. The compound features three distinct electron-withdrawing substituents: a fluorine atom at the 5-position, a trifluoromethoxy group (-OCF3) at the 4-position, and a trifluoromethyl group (-CF3) at the 2-position of the benzimidazole core . This specific regioisomeric arrangement is one of several possible and is not interchangeable with other fluoro-trifluoromethoxy-trifluoromethyl positional isomers due to differences in physicochemical properties and potential biological target interactions.

Regioisomer‑specific 5‑fluoro‑4‑(trifluoromethoxy) substitution pattern for SAR studies
Reported higher lipophilicity relative to regioisomer – supports hydrophobic pocket targeting
CNS drug‑like profile (low TPSA, moderate‑to‑high lipophilicity) for permeability‑focused programs
Electron‑deficient benzimidazole core – distinct reactivity for synthetic diversification

Regioisomeric Purity of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole


In the benzimidazole scaffold, the exact positioning of substituents on the benzene ring is non-negotiable for structure-activity relationships. A study on the interplay of physicochemical properties and giardicidal activity of benzimidazole derivatives demonstrated that 2-(trifluoromethyl)-1H-benzimidazole derivatives' biological activity is governed by lipophilicity, hydrogen bond donor count, and molecular volume, but not by apparent permeability alone [1]. Consequently, substituting one regioisomer for another—such as replacing 5-fluoro-4-(trifluoromethoxy) with 4-fluoro-5-(trifluoromethoxy)—introduces uncontrolled variables in electronic distribution, lipophilicity, and pKa that can invalidate SAR hypotheses and lead to irreproducible biological data. The quantitative evidence below substantiates why this specific substitution pattern offers a distinct, non-interchangeable chemical space.

Target compound
5‑F,4‑OCF₃,2‑CF₃ benzimidazole (ortho F/OCF₃)
Common substitute
4‑F‑5‑OCF₃ isomer or other regioisomers
Regioisomeric switch alters electronic topology. Reversing the F/OCF₃ ortho relationship changes dipole moment and electrostatic potential surface, potentially invalidating SAR hypotheses.
Ionization state may differ significantly. Reported pKa difference vs. parent scaffold (>2 units) shifts protonation at physiological pH, affecting solubility, permeability, and hydrogen‑bonding interactions.
Lipophilicity‑dependent target engagement cannot be assumed. Even isomers with identical TPSA show distinct LogP values; using an alternative regioisomer introduces uncontrolled variables in hydrophobic pocket recognition.

Quantitative Differentiation Evidence


Lipophilicity-Driven Differentiation via XLogP

The target compound exhibits a computed XLogP3-AA value of 3.7 [1], indicating significantly higher lipophilicity compared to its closest positional isomer, 4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, which has a predicted LogP of 3.05 . This 0.65 log unit difference represents an approximately 4.5-fold increase in octanol/water partition coefficient, directly impacting predicted membrane permeability and non-specific protein binding.

Lipophilicity Shift
Reported
XLogP3‑AA = 3.7 (target)
Δ = 0.65 vs. 4‑F‑5‑OCF₃ isomer
~4.5× higher partition coefficient
Supports lipophilicity‑driven differentiation for hydrophobic binding site studies
Computed property; experimental logP may vary
Lipophilicity Drug Design ADME Prediction

pKa Differentiation and Ionization State

The target compound has a predicted pKa of 6.92 ± 0.10 , which is significantly lower than the parent 2-(trifluoromethyl)benzimidazole's predicted pKa of 9.25 ± 0.10 . This represents a >2.3 log unit decrease in basicity, attributable to the combined electron-withdrawing effects of the 5-fluoro and 4-trifluoromethoxy substituents. At physiological pH 7.4, the target compound will be predominantly neutral/partially ionized, whereas the parent compound would be substantially protonated.

pKa Differentiation
Data to verify
pKa = 6.92 ± 0.10 (target)
Parent pKa = 9.25 ± 0.10
Δ = –2.33 (>200× more acidic)
Indicates ionization‑state shift relevant to pH‑sensitive binding pocket design
Predicted values; experimental determination recommended
Ionization State Hydrogen Bonding Medicinal Chemistry

Regioisomeric Substitution Pattern Effects

The target compound uniquely positions the fluorine atom ortho to the trifluoromethoxy group on the benzimidazole phenyl ring (positions 5 and 4, respectively). All other regioisomers in this series exhibit different spatial arrangements: the 4-fluoro-7-(trifluoromethoxy) isomer places fluorine para to the OCF3 group; the 5-fluoro-6-(trifluoromethoxy) isomer places them ortho to each other but at positions 5 and 6 rather than 4 and 5; and the 6-fluoro-4-(trifluoromethoxy) isomer places fluorine meta to OCF3. This specific ortho arrangement at positions 4/5 creates a unique electron-deficient region on the benzimidazole ring that cannot be achieved by any other isomer.

Regioisomer Topology
Class‑level inference
5‑F,4‑OCF₃ ortho arrangement (positions 4/5 of benzene ring)
Unique electronic topology not replicable by other regioisomers; supports isomer‑specific SAR interpretation
No quantitative biological comparison data in primary literature
Electronic Effects Structure-Activity Relationship Fluorine Chemistry

TPSA and Lipophilicity Combination for CNS Design

The target compound and its regioisomers share an identical Topological Polar Surface Area (TPSA) of 37.9 Ų [REFS-1, REFS-2], well below the 60-70 Ų threshold typically associated with favorable CNS penetration. However, the target compound's higher XLogP of 3.7 compared to the 4-fluoro-5-(trifluoromethoxy) isomer's LogP of 3.05 creates a unique combination of low TPSA plus high lipophilicity that is not available from the alternative isomer. This combination is particularly favorable for targeting intracellular or CNS-based proteins where passive membrane permeability is paramount.

CNS Property Pair
Cross‑study comparable
TPSA = 37.9 Ų (identical)
XLogP = 3.7 vs. 3.05 (alternate isomer)
Favorable low TPSA / higher LogP combination
Supports CNS permeability research; combination may favor passive BBB penetration studies
Computed properties; confirm permeability in cell‑based assays
Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Property Optimization

Targeted Application Scenarios


Precision SAR with High-LogP Scaffold

Medicinal chemistry teams investigating structure-activity relationships where lipophilicity (XLogP ~3.7) and the ortho-relationship between F and OCF3 substituents are hypothesized to influence target binding. The target compound's 0.65 log unit higher lipophilicity compared to the 4-fluoro-5-(trifluoromethoxy) isomer makes it the preferred choice for probing hydrophobic binding pockets, particularly when the benzimidazole core's electron-deficient ortho-substituted ring face is required for pi-stacking or halogen bonding interactions [REFS-1, REFS-2].

CNS-Targeted Inhibitor Design

Drug discovery programs targeting CNS-based kinases, receptors, or epigenetic targets where passive BBB permeability is essential. The target compound's TPSA of 37.9 Ų combined with XLogP of 3.7 positions it within the favorable CNS drug-like chemical space [1]. Its pKa of 6.92 further supports a predominantly neutral state at blood pH (7.4), minimizing ionization-mediated efflux by P-glycoprotein and other transporters .

Regioisomer-Specific Tool Compound Procurement

Research groups requiring authentic, regioisomerically pure samples of each positional isomer for systematic biological profiling. The target compound's unique 5-fluoro-4-(trifluoromethoxy) substitution pattern, as confirmed by InChI Key OHGIJELBVMYRLZ-UHFFFAOYSA-N [1], ensures that experimental results cannot be confounded by isomeric impurities. This is critical for proteomics or chemoproteomics target identification campaigns where regioisomeric purity directly determines the validity of target engagement data.

Synthetic Diversification via Electron-Withdrawing Groups

The combined electron-withdrawing effects of 2-CF3, 4-OCF3, and 5-F substituents create a highly electron-deficient benzimidazole ring system, as reflected by its markedly reduced pKa compared to the parent scaffold. This electronic deactivation influences regioselectivity in N-alkylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, enabling chemists to exploit the target compound as a distinct synthetic intermediate with predictable reactivity orthogonal to less electron-deficient benzimidazole analogs .

Application
Selection Property
Validation Focus
Hydrophobic pocket SAR studies
Lipophilicity differentiation (reported XLogP shift)
Confirm regioisomeric purity and experimental logP before target engagement assays
CNS permeability inhibitor design
Low TPSA plus moderate‑to‑high lipophilicity profile
Verify predicted CNS MPO score and passive permeability in cell‑based assays
Regioisomer‑specific profiling
Authentic 5‑fluoro‑4‑(trifluoromethoxy) identity
Confirm InChI Key match by LC‑MS or NMR; ensure absence of isomeric impurities
Synthetic diversification via electron‑deficient core
Combined electron‑withdrawing groups (CF₃, OCF₃, F) reduce pKa
Evaluate N‑alkylation regioselectivity and cross‑coupling reactivity under standard conditions
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